1H-Pyrrol-3(2H)-one is a heterocyclic compound characterized by a five-membered ring containing nitrogen. This compound has garnered attention due to its diverse biological activities and its role as a fundamental building block in organic synthesis. The general structure of 1H-Pyrrol-3(2H)-one consists of a pyrrole ring with a carbonyl group at the 3-position, which can influence its reactivity and interactions.
1H-Pyrrol-3(2H)-one can be derived from various natural and synthetic sources. It is classified under pyrrole derivatives, which are known for their presence in numerous natural products and pharmaceuticals. This compound is often synthesized through specific chemical reactions that exploit its unique structural features.
The synthesis of 1H-Pyrrol-3(2H)-ones can be achieved through several methods, including:
The choice of catalysts and reaction conditions significantly affects the yield and enantiomeric excess of the synthesized compounds. For instance, the use of specific organocatalysts such as L-proline has been shown to optimize diastereoselectivity in aldol reactions .
The molecular structure of 1H-Pyrrol-3(2H)-one features a pyrrole ring with the following characteristics:
The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
1H-Pyrrol-3(2H)-one participates in various chemical reactions, including:
The reactivity of 1H-Pyrrol-3(2H)-one is influenced by its electronic structure, which can be modified through substitution at different positions on the pyrrole ring.
The mechanism of action for 1H-Pyrrol-3(2H)-one largely depends on its interactions with biological targets. The carbonyl functionality can engage in hydrogen bonding or coordinate with metal ions, influencing its biological activity.
Studies have indicated that derivatives of 1H-Pyrrol-3(2H)-one exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. These activities are often linked to their ability to interact with specific enzymes or receptors in biological systems.
Relevant data from various studies highlight that modifications to the structure can lead to significant changes in physical properties and reactivity profiles.
1H-Pyrrol-3(2H)-one has several scientific applications:
The ongoing research into this compound continues to uncover new applications and enhance our understanding of its chemical behavior.
1H-Pyrrol-3(2H)-ones represent a privileged scaffold in medicinal chemistry and materials science due to their presence in bioactive molecules and functional materials. This heterocyclic core exhibits tautomerism and diverse reactivity patterns, enabling numerous synthetic approaches. Recent advances have focused on improving efficiency, selectivity, and sustainability through innovative methodologies and optimization strategies, including microwave-assisted techniques, asymmetric synthesis, ring expansion protocols, and multicomponent reactions. This section comprehensively explores these synthetic pathways with emphasis on mechanistic insights and reaction parameters that govern yield and selectivity.
Microwave irradiation has revolutionized the synthesis of 1H-pyrrol-3(2H)-one derivatives by significantly accelerating reaction kinetics and improving yields compared to conventional thermal methods. The intramolecular cyclocondensation of 2-amino acid-derived enamine-type Schiff bases demonstrates this advantage effectively. When enamines derived from acetylacetone and amino acid esters (ʟ-alanine, ʟ-tyrosine, ʟ-phenylalanine, ʟ-tryptophan) undergo cyclization, microwave irradiation (30 minutes) achieves dramatically higher yields (55-86%) compared to conventional reflux conditions (48 hours, 22-24% yields). The optimal results were obtained with methyl ʟ-phenylalaninate derivatives (R¹ = CH₂Ph, R⁴ = Me), yielding 86% under microwave conditions versus only 23% via conventional heating [1].
The efficiency enhancement stems from microwave-specific thermal effects: rapid and uniform heating throughout the reaction mixture eliminates thermal gradients, while the instantaneous "in-core" heating of polar molecules surpasses conventional conductive heating. This enables precise temperature control critical for thermally sensitive intermediates. For pyrrolone formation, microwave irradiation specifically accelerates the 5-exo-trig cyclization step, the rate-determining ring closure that forms the five-membered lactam structure. The method also minimizes side reactions and decomposition pathways observed in prolonged thermal exposures, particularly beneficial for substrates bearing thermally labile functional groups like phenolic –OH in tyrosine derivatives or the indole moiety in tryptophan analogs. Microwave parameters (power, temperature, irradiation time) require optimization for each substrate class, as sterically hindered systems (e.g., R⁴ = tert-butyl) show diminished yield improvements compared to less encumbered analogs (R⁴ = methyl) [1].
Table 1: Microwave vs. Conventional Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones
Amino Acid Precursor | R¹ Group | R⁴ Group | Conventional Yield (%) | Microwave Yield (%) | Yield Increase |
---|---|---|---|---|---|
ʟ-Phenylalanine | CH₂Ph | Me | 23 | 86 | 3.7-fold |
ʟ-Tyrosine | CH₂(4-PhOH) | Me | 24 | 82 | 3.4-fold |
ʟ-Tryptophan | CH₂(3-indolyl) | Me | 22 | 77 | 3.5-fold |
ʟ-Alanine | Me | Me | 28 | 78 | 2.8-fold |
ʟ-Phenylalanine | CH₂Ph | Et | 20 | 75 | 3.8-fold |
ʟ-Phenylalanine | CH₂Ph | n-Bu | 18 | 55 | 3.1-fold |
Enantioselective construction of 1H-pyrrol-3(2H)-ones bearing chiral centers at C2 has been achieved through a novel two-step strategy combining L-proline-catalyzed aldol condensation with benzilic acid rearrangement. This methodology exploits the unique reactivity of 2,3-diketoester hydrates as electrophiles in organocatalytic transformations. The first step involves an L-proline-catalyzed (20 mol%) aldol reaction between hydrated benzyl 2,2-dihydroxy-3-oxobutanoate (1a) and cyclic ketones (e.g., cyclohexanone) in dichloromethane at room temperature. This affords aldol adducts (e.g., 3a) with excellent enantioselectivity (99% ee) albeit moderate diastereoselectivity (74:26 d.r.), where the major diastereomer is isolable by chromatography in 68% yield [2] [8].
The reaction mechanism involves L-proline forming an enamine complex with the cyclic ketone, which attacks the less-hindered carbonyl of the 2,3-diketoester hydrate. Crucially, substrate scope analysis revealed that electron-withdrawing groups (e.g., p-CN, p-Cl, p-Br) on aryl-substituted diketoesters significantly improved diastereoselectivity (up to 89:11 d.r.) and reaction rates, while electron-donating groups (e.g., p-OMe) drastically reduced yields (25%) due to decreased electrophilicity. The absolute configuration of the newly formed stereocenter is controlled by the well-established proline-mediated enamine transition state geometry [2] [8].
The second step transforms the chiral aldol adducts into 1H-pyrrol-3(2H)-ones via benzilic acid rearrangement. Optimal conditions involve treating the isolated major aldol diastereomer (3a) with trifluoroacetic acid (TFA, 20 mol%) in acetonitrile at 60°C. This triggers a stereospecific rearrangement where the aryl group migrates to the adjacent carbonyl carbon with retention of configuration, forming 5-hydroxy-1H-pyrrol-3(2H)-one derivatives (6a) in 82% yield while maintaining 99% ee. Attempts to combine both steps in one pot resulted in significantly eroded enantioselectivity (30% ee), highlighting the necessity of isolating the enantiomerically enriched aldol intermediate before rearrangement [2] [8].
2H-Azirines serve as versatile precursors for 1H-pyrrol-3(2H)-ones through transition metal-catalyzed ring expansion, with temperature acting as a critical control parameter. Rhodium(II) carboxylates, particularly Rh₂(OAc)₄, effectively catalyze the reaction between 2-carbonyl-substituted 2H-azirines and diazo compounds (ethyl 2-cyano-2-diazoacetate or ethyl 2-diazo-3,3,3-trifluoropropanoate). At moderate temperatures (40-60°C in 1,2-dichloroethane), the reaction predominantly yields 2H-1,3-oxazines (e.g., 3a) via a three-atom ring expansion pathway involving azirine ring opening and 1,6-π-electrocyclization. However, elevating the temperature to 80-84°C shifts selectivity exclusively toward 1H-pyrrol-3(2H)-ones (e.g., 5a) through a two-atom ring expansion mechanism [7].
Density functional theory (DFT) calculations elucidate this temperature-dependent dichotomy. The initial step involves Rh(II)-carbenoid formation from the diazo compound, which attacks the azirine nitrogen to generate an azirinium ylide intermediate. This ylide undergoes ring opening to a 2-azabutadiene species (common intermediate for both pathways). At lower temperatures, this intermediate undergoes rapid 6π-electrocyclization (kinetically favored) to form 2H-1,3-oxazines. At elevated temperatures, however, the system gains sufficient energy to overcome the activation barrier for an alternative pathway: tautomerization to an enol followed by nucleophilic attack on the electrophilic carbonyl carbon (ester or nitrile), triggering ring closure with expulsion of ethanol to form the 1H-pyrrol-3(2H)-one. The electron-withdrawing nature of the substituents (CN, CF₃) on the diazo component stabilizes the developing negative charge during this cyclization, facilitating the high-yielding formation (60-75%) of pyrrolones at elevated temperatures. Sterically unhindered azirines (e.g., 2-formyl-3-phenyl-2H-azirine) provide optimal results, whereas bulky substituents favor competing pathways or decomposition [7].
Table 2: Temperature-Dependent Product Distribution in Rh(II)-Catalyzed Azirine Ring Expansion
Azirine (1) | Diazo Compound (2) | Temp (°C) | Reaction Time (h) | 2H-1,3-Oxazine Yield (%) | 1H-Pyrrol-3(2H)-one Yield (%) |
---|---|---|---|---|---|
1a (R=Ph) | 2a (R'=CN) | 40 | 12 | 35 (3a) | 45 (5a) |
1a (R=Ph) | 2a (R'=CN) | 84 | 8 | <5 | 75 (5a) |
1b (R=p-ClC₆H₄) | 2a (R'=CN) | 84 | 8 | <5 | 70 (5b) |
1a (R=Ph) | 2b (R'=CF₃) | 80 | 10 | Trace | 60 (5c) |
1c (R=2-thienyl) | 2a (R'=CN) | 84 | 8 | <5 | 65 (5d) |
Multicomponent reactions (MCRs) provide efficient, atom-economical routes to densely functionalized 1H-pyrrol-3(2H)-ones by constructing multiple bonds in a single operation. A silver carbonate (Ag₂CO₃)-catalyzed three-component [1+1+3] cycloaddition exemplifies this approach. Refluxing equimolar mixtures of 3-formylchromones, α-isocyanoacetates, and secondary amines in 1,4-dioxane for 8-12 hours regioselectively affords 4-oxo-3-(1H-pyrrol-3-yl)-4H-chromenes (OPCMs) in high yields (80-88%). The mechanism involves initial Knoevenagel-type condensation between the amine and the formyl group, followed by nucleophilic addition of the isocyanide to the activated chromone, ring opening, decarboxylation, and finally, silver-assisted cyclization to form the pyrrolone ring fused to the chromene system. Ag₂CO₃ acts as a Lewis acid to activate the chromone carbonyl and facilitate the decarboxylative cyclization, proving superior to other metals (Cu, Au, Pd) screened [6].
A base-mediated three-component [3+2] cycloaddition offers complementary diversity, utilizing readily available amino acid esters, aldehydes, and terminal alkynes. This cascade proceeds via initial imine formation between the amino ester and aldehyde, followed by copper-free Sonogashira-type addition of the terminal alkyne to generate a propargylamine. Deprotonation with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) triggers isomerization to a 1-azadiene intermediate, which undergoes electrocyclization and subsequent ketene formation. The ketene then participates in a formal [3+2] cycloaddition with the azadiene, leading to the polysubstituted 1H-pyrrol-3(2H)-one core. This method tolerates diverse aldehydes (aromatic, aliphatic) and alkynes (aryl-, alkylacetylenes), yielding 50-75% of the products with three points of diversity introduced in one pot [9].
Sulphonamide-functionalized pyrrolones demonstrate significant potential as carbonic anhydrase inhibitors. Their synthesis involves a Friedel-Crafts succinoylation followed by condensation with aromatic aldehydes to form 2(3H)-furanone intermediates. These furanones react with 4-(2-aminoethyl)benzenesulphonamide in refluxing benzene, followed by acid-mediated cyclization (6M HCl, reflux, 1 hour) to afford target compounds like (E)-4-(2-(3-benzylidene-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)ethyl)benzenesulphonamide (3a) in 80% yield. Introducing strong electron-withdrawing groups (e.g., p-NO₂) on the arylidene ring enhances both yield (up to 88%) and biological activity [5].
Table 3: Representative 1H-Pyrrol-3(2H)-ones from Multicomponent Reactions
Reaction Type | Components | Product Substituents | Yield (%) | Key Functionalization |
---|---|---|---|---|
Ag₂CO₃ [1+1+3] | 3-Formylchromone, Methyl isocyanoacetate, Morpholine | 4-Oxo-3-(N-morpholinocarbonyl-1H-pyrrol-3-yl)-4H-chromene | 85 | Chromene-fused, ester |
Base-Mediated [3+2] | Methyl glycinate, 4-Chlorobenzaldehyde, Phenylacetylene | 1-(Methoxycarbonyl)-4-(4-ClC₆H₄)-5-Ph-1H-pyrrol-3(2H)-one | 65 | Ester, diaryl |
Sulphonamide Cyclization | p-NO₂-C₆H₄-CHO, β-Benzoylpropionic acid, 4-(2-Aminoethyl)benzenesulphonamide | (E)-4-(2-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)ethyl)benzenesulphonamide | 88 | Sulphonamide, p-nitroarylidene |
Ag₂CO₃ [1+1+3] | 3-Formylchromone, Ethyl isocyanoacetate, Piperidine | 4-Oxo-3-(N-piperidinocarbonyl-1H-pyrrol-3-yl)-4H-chromene | 82 | Chromene-fused, ester |
Systematic investigation of substituent effects reveals profound steric and electronic influences on the efficiency of 1H-pyrrol-3(2H)-one formation. In the microwave-assisted cyclocondensation of enamines, the R⁴ group adjacent to the reacting carbonyl exhibits a clear steric gradient inversely correlated with yield. Methyl substituents (R⁴ = Me) afford the highest yields (86% for phenylalanine derivative), while progressively bulkier groups like ethyl (Et) and n-butyl (n-Bu) diminish yields to 75% and 55%, respectively. This reduction stems from steric hindrance during the 5-exo-trig cyclization transition state, where increased congestion impedes the required bond angles and orbital overlap [1].
The electronic nature of the R¹ substituent (derived from the amino acid side chain) modulates reactivity through both resonance and inductive effects. Electron-donating groups like the p-hydroxybenzyl group in tyrosine derivatives slightly reduce yields (82%) compared to the unsubstituted benzyl group in phenylalanine derivatives (86%), likely due to increased electron density at the nucleophilic enamine nitrogen, reducing its attack on the electrophilic ketone. Conversely, the electron-rich indole system in tryptophan derivatives (R¹ = CH₂(3H-indol-3-yl)) yields 77%, with steric bulk contributing more significantly than electronics. The simplest methyl group (R¹ = Me, from alanine) achieves high yields (78%), benefiting from minimal steric interference and absence of complicating electronic effects [1].
In the Rh(II)-carbenoid-mediated ring expansion of 2H-azirines, electronic effects dominate. Azirines bearing electron-withdrawing aryl groups (e.g., p-ClC₆H₄, p-BrC₆H₄) accelerate the ring-opening step and stabilize the developing charge in the 2-azabutadiene intermediate, facilitating both oxazine and pyrrolone formation. However, sterically demanding ortho-substituted aryl groups hinder the approach of the bulky Rh(II)-carbenoid, significantly slowing the initial ylide formation and reducing overall yields [7].
Temperature serves as a powerful switch for reaction pathways and product distributions in 1H-pyrrol-3(2H)-one synthesis. The Rh(II)-catalyzed reactions of 2-carbonyl-2H-azirines with ethyl 2-cyano-2-diazoacetate exemplify this principle. At 40°C, the kinetic product (2H-1,3-oxazine) predominates (35% yield) alongside a significant amount of the thermodynamic product (1H-pyrrol-3(2H)-one, 45% yield). Elevating the temperature to 84°C completely reverses this selectivity, providing the pyrrolone as the sole isolable product in 75% yield. The higher thermal energy enables the system to overcome the kinetic barrier associated with the ring expansion/cyclization pathway leading to the pyrrolone, while simultaneously promoting retro-cyclization of the initially formed oxazine back to the 2-azabutadiene intermediate, which then funnels exclusively into the more stable pyrrolone product [7].
Microwave synthesis also leverages temperature effects, albeit differently. The rapid, uniform heating to precisely controlled temperatures (often 100-150°C) accelerates the cyclocondensation without decomposing thermally sensitive intermediates. This contrasts sharply with conventional oil-bath heating, where slower heat transfer and thermal gradients cause local overheating and decomposition, particularly problematic for substrates bearing heteroaromatic systems (e.g., tryptophan derivatives) or base-sensitive groups. Optimized microwave temperature profiles typically involve ramping to the target temperature (e.g., 120°C) within 2-5 minutes, holding for 15-30 minutes, then rapid cooling—parameters that maximize conversion while minimizing decomposition [1].
Catalyst selection critically influences yield and stereoselectivity. In the asymmetric aldol/benzilic acid rearrangement route, extensive screening identified L-proline as uniquely effective among organocatalysts (e.g., MacMillan catalysts, Jørgensen-Hayashi catalysts, cinchona alkaloids) for the initial aldol step. Only L-proline provided both high enantioselectivity (99% ee) and acceptable diastereoselectivity (74:26 d.r.) and yield (68% for major diastereomer). Acid additives proved essential for the subsequent benzilic acid rearrangement. Trifluoroacetic acid (TFA, 20 mol%) in acetonitrile optimally promoted the migration step (82% yield), while weaker acids (AcOH) or stronger acids (TfOH) gave lower conversions or increased racemization. Solvent screening revealed dichloromethane (DCM) as optimal for the aldol step, while acetonitrile (MeCN) outperformed DCM, chloroform, 1,2-dichloroethane (DCE), and toluene for the rearrangement [2] [8].
In the Ag₂CO₃-catalyzed [1+1+3] cycloaddition, silver(I) salts proved uniquely effective. Silver acetate (AgOAc) and silver triflate (AgOTf) provided moderate yields (60-70%), but Ag₂CO₃ gave superior results (80-88%), likely due to its dual role as a mild base facilitating deprotonation and a Lewis acid activating carbonyl groups. Other metals (Cu(OTf)₂, AuCl₃, Pd(OAc)₂) were ineffective (<20% yield), highlighting the specific requirement for silver's coordination geometry and soft Lewis acidity to assemble the complex pyrrolone-chromene architecture [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: